3-环丙基-3-甲基氮杂环戊烷;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azetidines, including 3-Cyclopropyl-3-methylazetidine hydrochloride, often involves cycloaddition reactions or rearrangements. For instance, the TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides can lead to the synthesis of highly functionalized azetidines, demonstrating the versatility of cyclopropane derivatives in constructing azetidine frameworks (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of azetidine derivatives, including 3-Cyclopropyl-3-methylazetidine, is characterized by their strained four-membered ring, which impacts their chemical reactivity and physical properties. X-ray diffraction studies can provide detailed insights into their crystalline structure, as seen in related compounds where the cyclopropyl group introduces steric and electronic effects (Thimmegowda et al., 2008).

Chemical Reactions and Properties

Azetidines can participate in various chemical reactions due to their nucleophilic nitrogen atom and the reactivity of their strained ring. For example, the reaction of N-methyl-1,2,4-triazoline-3,5-dione with tetracyclopropylethylene, similar in structure to 3-Cyclopropyl-3-methylazetidine, shows the formation of unusual meso-ionic products and diazetidine through rearrangement, highlighting the unique reactivity of cyclopropyl-containing compounds (Kim & O’Shea, 2004).

科学研究应用

新型氧化过程

- 氧化重排:一项研究突出了使用DMSO中的HCl将3-芳基-3-羟基-1-甲基氮杂环丙硫酮转化为3-甲基-5-芳基噁唑-2-硫酮的转化过程,表明在合成化学中的潜在用途(Creary & Losch, 2008)。

制药研究

- 抗遗忘效应:对JO 1784进行的研究,这是一种与3-环丙基-3-甲基氮杂环丙烷结构相关的化合物,揭示了其在大鼠模型中潜在的抗遗忘效应,表明其在神经学研究中的相关性(Earley et al., 1991)。

化学合成和修饰

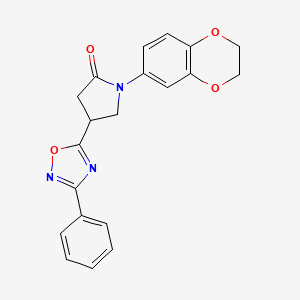

- 生成中性离子化合物:一项研究表明了N-甲基-1,2,4-三唑烯-3,5-二酮与四环丙基乙烯反应形成中性离子化合物的过程,强调了环丙基基团的立体特性(Kim & O’Shea, 2004)。

- 糖苷酶抑制:一项关于从D-葡萄糖合成多羟基氮杂环丙氨糖的研究,其中包括3-羟基-N-甲基氮杂环丙烷-2-羧酸,显示出对淀粉酶的显著抑制活性,突显了其在酶抑制中的潜力(Lawande et al., 2015)。

抗抑郁药物开发潜力

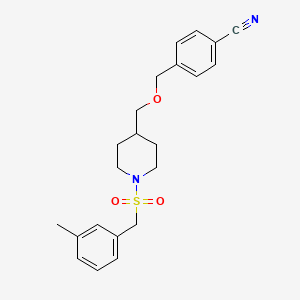

- 尼古丁乙酰胆碱受体部分激动剂:一项研究确定了一种具有环丙烷侧链的3-吡啶醚骨架作为抗抑郁药物,在α4β2-尼古丁乙酰胆碱受体上作为部分激动剂的潜力,强调了环丙基含有化合物在精神药物中的潜力(Zhang et al., 2013)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

属性

IUPAC Name |

3-cyclopropyl-3-methylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-7(4-8-5-7)6-2-3-6;/h6,8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGOIYFDAFMGQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)

![N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492827.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)

![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)

![3-isopentyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492836.png)

![3-chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2492837.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-methoxyphenyl)-2-pyrazoline](/img/structure/B2492839.png)